molecular formula C19H21IO6 B13940050 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester

Cat. No.: B13940050
M. Wt: 472.3 g/mol
InChI Key: DMGDVVNPQVRKNO-UHFFFAOYSA-N
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Description

This compound is a naphthalene derivative with a complex substitution pattern. Its structure includes:

  • Carboxylic acid ester: The 1,1-dimethylethyl (tert-butyl) ester group at the 2-position, which enhances steric bulk and lipophilicity compared to smaller esters like methyl or ethyl.
  • Substituents: 4-(Acetyloxy): An acetylated hydroxyl group, which may influence solubility and metabolic stability. 5,7-Dimethoxy: Methoxy groups at the 5- and 7-positions, which can modulate electronic effects and intermolecular interactions.

The tert-butyl ester distinguishes this compound from its methyl ester analog (CAS 78395-62-7, MF: C₁₆H₁₅O₆I, MW: 430.19 g/mol). The tert-butyl group increases molecular weight (theoretical MW: ~472.28 g/mol) and likely reduces solubility in polar solvents compared to the methyl ester .

Properties

Molecular Formula

C19H21IO6

Molecular Weight

472.3 g/mol

IUPAC Name

tert-butyl 4-acetyloxy-8-iodo-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H21IO6/c1-10(21)25-14-8-11(18(22)26-19(2,3)4)7-12-16(14)13(23-5)9-15(24-6)17(12)20/h7-9H,1-6H3

InChI Key

DMGDVVNPQVRKNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the esterification of 2-Naphthalenecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the iodine atom can be replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and iodine groups play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Solubility Trends
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, methyl ester 78395-62-7 C₁₆H₁₅O₆I 430.19 Methyl ester, 8-I, 4-AcO, 5,7-OMe Moderate polarity; hydrolytically labile
Hypothetical tert-butyl ester (target compound) N/A C₁₉H₂₁O₆I ~472.28 (calculated) tert-Butyl ester, 8-I, 4-AcO, 5,7-OMe Higher lipophilicity; enhanced steric protection
2-Naphthalenecarboxylic acid, 4-hydroxy-8-bromo-5,7-dimethoxy-, methyl ester N/A C₁₅H₁₃O₆Br 393.17 4-OH, 8-Br, 5,7-OMe Increased acidity (4-OH); lower MW vs. iodine analog

Key Findings:

Ester Group Impact :

  • The methyl ester (CAS 78395-62-7) has lower steric hindrance, making it more reactive in hydrolysis or transesterification reactions compared to the tert-butyl ester .
  • The tert-butyl ester offers superior stability under acidic conditions due to its bulky structure, which is advantageous in synthetic intermediates or prodrugs.

Halogen Substitution: Iodine (target compound) vs. Bromine analogs (e.g., hypothetical 8-Br derivative) are lighter but less reactive in cross-coupling reactions.

Substituent Positioning :

  • 4-Acetyloxy vs. 4-Hydroxy : Acetylation at the 4-position reduces hydrogen-bonding capacity and increases lipophilicity compared to a free hydroxyl group. This modification could improve blood-brain barrier penetration in drug design.

Methoxy Groups: The 5,7-dimethoxy pattern is conserved in many naphthalene derivatives (e.g., anticancer agent analogues).

Research Implications and Limitations

  • Data Gaps : Experimental data for the tert-butyl ester variant are scarce in public databases (e.g., PubChem, Reaxys). The methyl ester (CAS 78395-62-7) serves as the closest analog, but extrapolations about the tert-butyl derivative remain theoretical.
  • Synthetic Utility : The tert-butyl ester’s stability may make it preferable in multi-step syntheses requiring acid-resistant protecting groups.
  • Pharmacological Potential: Iodinated naphthalenes are explored in radiopharmaceuticals, but the tert-butyl group’s lipophilicity must be balanced with solubility for in vivo applications.

Biological Activity

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in medicinal chemistry. This compound features a naphthalene ring system substituted with various functional groups, including acetyloxy, iodine, and methoxy groups. Its unique structural properties contribute to its biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula: C19H21IO6
  • Molecular Weight: 472.3 g/mol
  • CAS Number: 78395-59-2
  • Canonical SMILES: CC(=O)OC1=CC(=CC2=C1C(=CC(=C2I)OC)OC)C(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves several steps:

  • Acetylation of naphthalene derivatives.
  • Iodination at specific positions on the naphthalene ring.
  • Methoxylation to introduce methoxy groups.
  • Esterification to form the final product.

Careful control of reaction conditions is essential to achieve high yields and purity.

Antimicrobial Properties

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit antimicrobial activities against various pathogens. The presence of iodine and methoxy groups enhances their interaction with microbial targets, potentially disrupting cell wall synthesis or function.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. Its mechanism may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth through interference with cell signaling pathways.
  • Modulation of enzyme activity related to cancer progression.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various naphthalene derivatives, including 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-iodo-5,7-dimethoxy-. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Study 2: Anticancer Mechanism

In vitro tests demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell cycle arrest and subsequent apoptosis.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Key areas of investigation include:

  • Receptor Binding: Studies are ongoing to identify specific receptors or enzymes that this compound may target.
  • Safety Profile: Toxicological assessments are necessary to evaluate its safety for potential therapeutic applications.

Comparative Analysis

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
Methyl 4,5,7-trimethoxy-2-naphthoate74694-98-7Contains trimethoxy substituents; used in synthesis
Naphthalene-2-carboxylic acid1120-71-4Simpler structure; precursor in various syntheses
Naphthalene-1-acetic acid86-87-3Auxin-like properties; used in plant growth regulation

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